molecular formula C21H23BrN2O4 B247832 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B247832
M. Wt: 447.3 g/mol
InChI Key: WPFSFGRCLAYLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine, also known as BPIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. BPIP belongs to the family of piperazine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine exerts its biological effects by binding to specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine also activates the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine include its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the use of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine in scientific research. One potential area of interest is the use of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to exhibit neuroprotective effects and may be a potential therapeutic agent for these diseases. Another area of interest is the use of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine in the treatment of cancer. 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to exhibit anti-tumor activity and may be a potential chemotherapeutic agent.
Conclusion
In conclusion, 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. The compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications. Further studies are needed to determine the safety profile of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 1-(4-bromophenoxy)acetyl chloride with 4-(3-methylphenoxy)acetyl piperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the product is obtained after purification.

Scientific Research Applications

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities.

properties

Product Name

1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23BrN2O4/c1-16-3-2-4-19(13-16)28-15-21(26)24-11-9-23(10-12-24)20(25)14-27-18-7-5-17(22)6-8-18/h2-8,13H,9-12,14-15H2,1H3

InChI Key

WPFSFGRCLAYLJV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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